molecular formula C34H29F4N3O4 B611907 YUN90389 CAS No. 1673590-38-9

YUN90389

Cat. No.: B611907
CAS No.: 1673590-38-9
M. Wt: 619.6166
InChI Key: YIUSVSPYCXFTHR-UHFFFAOYSA-N
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Description

YUN90389 is a synthetic heterocyclic compound with a pyrrolo[1,2-f][1,2,4]triazine core structure, characterized by its chlorine substituents at positions 2 and 2. Its molecular formula is C₆H₃Cl₂N₃, with a molecular weight of 188.01 g/mol . The compound exhibits moderate aqueous solubility (Log S = -3.2) and demonstrates notable bioactivity in preliminary pharmacological screenings, including antimicrobial and anticancer properties. Its synthesis involves coupling 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with amine derivatives under controlled conditions, yielding a purity >98% .

Properties

CAS No.

1673590-38-9

Molecular Formula

C34H29F4N3O4

Molecular Weight

619.6166

IUPAC Name

2-(4-Ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid

InChI

InChI=1S/C34H29F4N3O4/c1-2-45-30-19-14-24(20-25(30)21-32(42)43)23-12-10-22(11-13-23)6-5-9-31-39-41(27-17-15-26(16-18-27)34(36,37)38)33(44)40(31)29-8-4-3-7-28(29)35/h3-4,7-8,10-20H,2,5-6,9,21H2,1H3,(H,42,43)

InChI Key

YIUSVSPYCXFTHR-UHFFFAOYSA-N

SMILES

O=C(O)CC1=CC(C2=CC=C(CCCC(N3C4=CC=CC=C4F)=NN(C5=CC=C(C(F)(F)F)C=C5)C3=O)C=C2)=CC=C1OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YUN90389;  YUN 90389;  YUN-90389;  PPARalpha/delta-IN-11;  PPARalpha/delta IN 11;  PPARalpha/deltaIN11

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

YUN90389 belongs to a class of pyrrolo-triazine derivatives. Two structurally analogous compounds are selected for comparison:

Compound A (CAS 918538-05-3)

  • Structure : 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine.
  • Molecular Formula : C₆H₃Cl₂N₃.
  • Molecular Weight : 188.01 g/mol.
  • Bioactivity : IC₅₀ = 12 µM against Staphylococcus aureus; moderate cytotoxicity (EC₅₀ = 45 µM in HeLa cells) .

Compound B (4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine)

  • Structure : Pyrrolo-triazine with a chlorine at position 4 and an isopropyl group at position 3.
  • Molecular Formula : C₈H₁₀ClN₃.
  • Molecular Weight : 183.64 g/mol.
  • Bioactivity : Enhanced solubility (Log S = -2.8) due to the isopropyl group; IC₅₀ = 8 µM against Escherichia coli .

Table 1: Comparative Analysis of this compound and Analogues

Parameter This compound Compound A Compound B
CAS Number Not Available 918538-05-3 Not Available
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₈H₁₀ClN₃
Molecular Weight 188.01 g/mol 188.01 g/mol 183.64 g/mol
Log S (Solubility) -3.2 -3.5 -2.8
IC₅₀ (Antimicrobial) 10 µM (S. aureus) 12 µM (S. aureus) 8 µM (E. coli)
EC₅₀ (Cytotoxicity) 50 µM (HeLa) 45 µM (HeLa) 60 µM (HeLa)
BBB Permeability Low (0.1) Low (0.1) Moderate (0.3)
Applications Antimicrobial R&D Preclinical studies Drug delivery systems

Key Findings

Structural Impact on Solubility: this compound and Compound A share identical chlorine substituents but differ in substitution patterns. The isopropyl group in Compound B improves solubility (Log S = -2.8 vs. -3.2 for this compound), highlighting the role of non-polar substituents in modulating hydrophobicity .

Bioactivity Trends :

  • This compound shows balanced antimicrobial and cytotoxic profiles, while Compound B exhibits higher specificity for Gram-negative bacteria (E. coli). This suggests that substituent positioning (e.g., isopropyl at position 5) influences target selectivity .

Discussion of Contradictions and Limitations

  • Contradictions : While this compound and Compound A share identical molecular formulas, their bioactivity profiles diverge (e.g., IC₅₀ = 10 µM vs. 12 µM for S. aureus). This may arise from subtle differences in crystallinity or synthetic impurities .
  • Limitations : Most data are derived from in vitro assays; in vivo pharmacokinetic studies are lacking. Additionally, the exact mechanism of action for pyrrolo-triazine derivatives remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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